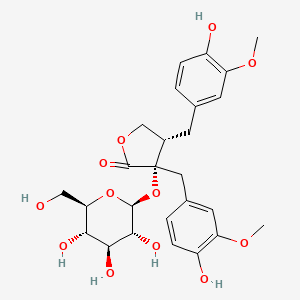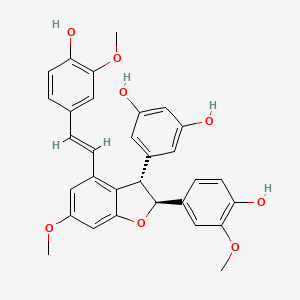
Bisisorhapontigenin A
Overview
Description
Bisisorhapontigenin A is a natural oligostilbene, a type of compound that belongs to the stilbene class. Stilbenes are known for their bioactive properties, including anti-cancer and anti-inflammatory effects. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their synthesis. For instance, isorhapontigenin, a related stilbene, has been isolated from various plants and fruits and exhibits several physiological activities. It has been shown to have anti-diabetic properties in vivo, as demonstrated by a study where diabetic mice treated with isorhapontigenin showed significant improvements in markers of diabetes such as glucose, insulin, and free fatty acid levels .
Synthesis Analysis
The synthesis of this compound has been achieved through biomimetic oxidation processes. The study on the efficient synthesis of several natural oligostilbenes, including this compound, involved the regioselective oxidative coupling reactions of 5-bromoisorhapontigenin. This process was catalyzed by iron(III) chloride hexahydrate (FeCl3·6H2O) or horseradish peroxidase (HRP) with hydrogen peroxide (H2O2) in different solvent systems. The study also explored the reductive debromination of the isolated dimeric coupling intermediates, leading to the successful preparation of this compound .
Molecular Structure Analysis
Although the specific molecular structure analysis of this compound is not detailed in the provided papers, the general structure of stilbenes includes a 1,2-diphenylethylene nucleus. Oligostilbenes like this compound are formed by the oxidative coupling of monomeric stilbene units. The molecular structure of these compounds is crucial for their bioactivity, as the arrangement of the phenolic groups and the presence of double bonds can influence their interaction with biological targets .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include oxidative coupling and reductive debromination. The oxidative coupling is a key step in forming the oligostilbene structure, while the reductive debromination is necessary to remove the bromine atoms introduced during the initial synthesis steps. These reactions are important for obtaining the desired natural oligostilbene compounds with high purity and yield .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly discussed in the provided papers. However, the properties of stilbenes generally include low solubility in water and high solubility in organic solvents, which can be attributed to their hydrophobic nature. The presence of phenolic hydroxyl groups can also contribute to their antioxidant properties. The bioactivity of these compounds, such as anti-diabetic effects, is likely related to their ability to interact with biological molecules, such as proteins involved in metabolic regulation .
Scientific Research Applications
Chemical Transformation and Pharmacological Activities
Bisisorhapontigenin A has been a subject of research in the field of organic chemistry and pharmacology. Studies have shown that chemical transformations of this compound can lead to the synthesis of new stilbene dimers and cyclooligostilbenes. For instance, bisisorhapontigenin E and F, along with bisisorhapontigenin G and 13b-methoxyl bisisorhapontigenin G, were prepared through isomerization reactions. These compounds have been tested for their pharmacological activities, particularly in anti-inflammation and anti-oxidant capacities. The results indicated potent anti-oxidant activities for these compounds (Yao & Lin, 2006).
Bioactive Compounds from Natural Sources
In another study, this compound was isolated from natural sources, specifically the lianas of Gnetum cleistostachyum C. Y. Cheng. Along with other compounds such as cis shegansu B, these stilbene dimers were identified using spectroscopic evidence and tested for pharmacological activities. This highlights the potential of this compound in natural product research and its possible applications in developing bioactive compounds (Yao & Lin, 2005).
Synthesis of Natural Oligostilbenes
This compound has also been used in the synthesis of several natural oligostilbenes. Through biomimetic oxidation, researchers were able to prepare natural compounds such as (±)-bisisorhapontigenin A and (±)-lehmbachol A and B. This study provides a basis for the efficient synthesis of these compounds, expanding the scope of this compound in synthetic organic chemistry (Guan et al., 2019).
Isolation from Gnetum africanum
Further emphasizing its importance in natural products chemistry, this compound, along with other stilbene dimers, was isolated from the stem lianas of Gnetum africanum (Gnetaceae). The study aimed at discovering new compounds from natural sources, contributing to the understanding of the chemical diversity and potential biological activities of compounds found in these plants (Iliya et al., 2002).
properties
IUPAC Name |
5-[(2S,3S)-2-(4-hydroxy-3-methoxyphenyl)-4-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-6-methoxy-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28O8/c1-36-23-13-18(6-4-17-5-8-24(34)26(10-17)37-2)29-28(16-23)39-31(19-7-9-25(35)27(14-19)38-3)30(29)20-11-21(32)15-22(33)12-20/h4-16,30-35H,1-3H3/b6-4+/t30-,31+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPINWBUQDZTXDV-XKLXBFOWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(C(OC2=C1)C3=CC(=C(C=C3)O)OC)C4=CC(=CC(=C4)O)O)C=CC5=CC(=C(C=C5)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C2[C@@H]([C@H](OC2=C1)C3=CC(=C(C=C3)O)OC)C4=CC(=CC(=C4)O)O)/C=C/C5=CC(=C(C=C5)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,9-dibromo-7,7-diphenyl-7H-Benzo[c]fluorene](/img/structure/B3030019.png)
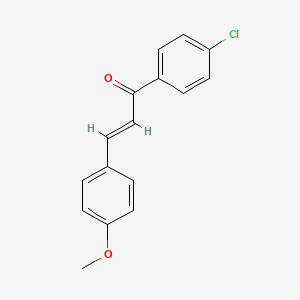



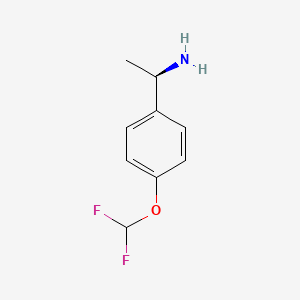
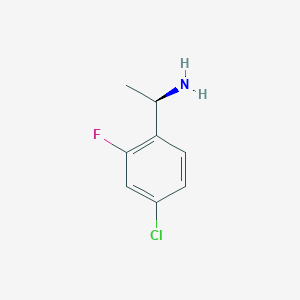

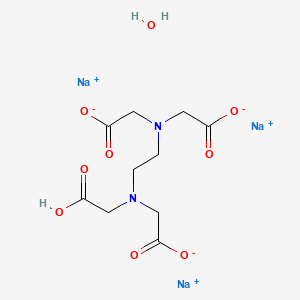
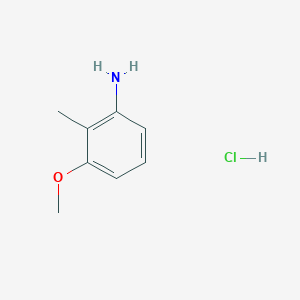
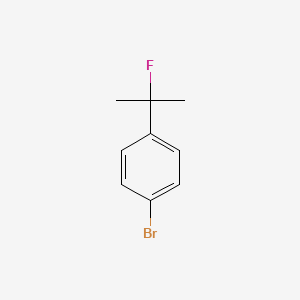
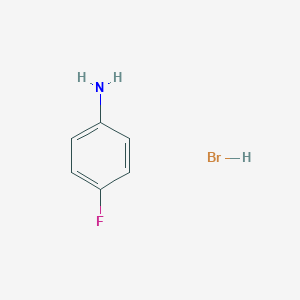
![7,8-Dihydro-5H-thiopyrano[4,3-D]pyrimidine-2,4-diol](/img/structure/B3030040.png)
